4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine
CAS No.: 946302-59-6
Cat. No.: VC4352954
Molecular Formula: C22H23FN4O3S
Molecular Weight: 442.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946302-59-6 |
|---|---|
| Molecular Formula | C22H23FN4O3S |
| Molecular Weight | 442.51 |
| IUPAC Name | 4-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-(4-methylphenoxy)pyrimidine |
| Standard InChI | InChI=1S/C22H23FN4O3S/c1-16-6-8-19(9-7-16)30-22-15-21(24-17(2)25-22)26-10-12-27(13-11-26)31(28,29)20-5-3-4-18(23)14-20/h3-9,14-15H,10-13H2,1-2H3 |
| Standard InChI Key | KXEKHRZQBKNVAX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F)C |
Introduction
Synthesis and Chemical Reactions
The synthesis of such compounds often involves multiple steps, including the formation of the pyrimidine core, the introduction of the piperazine ring, and the sulfonylation reaction with a fluorophenyl group. These processes require careful control of reaction conditions to achieve high purity and yield.
Biological Activity and Potential Applications
Compounds with similar structures have been explored for their biological activities, particularly in the context of medicinal chemistry. They may exhibit properties relevant to drug development, such as binding to specific receptors or enzymes, which could be beneficial in treating various diseases.
Research Findings
While specific research findings on 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine are not available, related compounds have shown promise in areas such as:
-
Pharmacological Studies: Investigating their potential as therapeutic agents by assessing their interaction with biological targets.
-
Toxicity and Safety: Evaluating their safety profile to ensure they are suitable for further development.
Data Tables
Given the lack of specific data on 4-(4-((3-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-(p-tolyloxy)pyrimidine, we can consider the properties of a similar compound for illustrative purposes:
| Property | Value |
|---|---|
| Molecular Formula | C18H23FN4O3S (for propoxy derivative) |
| Molecular Weight | Approximately 394.5 g/mol (for propoxy derivative) |
| CAS Number | Not specified for p-tolyloxy derivative; 946233-16-5 for propoxy derivative |
| Chemical Structure | Pyrimidine core with piperazine and fluorophenyl sulfonyl substitutions |
Future Research Directions
-
Synthetic Methodology: Developing efficient synthesis routes to produce this compound with high purity.
-
Biological Screening: Conducting comprehensive biological assays to identify potential therapeutic targets.
-
Structural Modifications: Exploring structural analogs to enhance biological activity or improve pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume